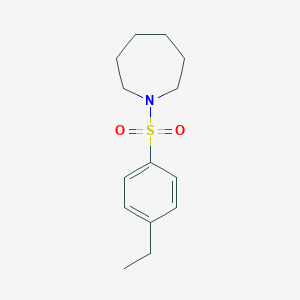![molecular formula C18H20Cl2N2O3S B272312 1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B272312.png)
1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine, commonly known as TCS-1102, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TCS-1102 belongs to the class of piperazine derivatives and has shown promising results in preclinical studies for the treatment of various neurological disorders.
Mechanism of Action
TCS-1102 exerts its pharmacological effects by binding to the sigma-1 receptor with high affinity. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including calcium signaling, ion channel function, and protein folding. The binding of TCS-1102 to the sigma-1 receptor results in the modulation of these cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
TCS-1102 has been shown to have various biochemical and physiological effects in preclinical studies. It has been demonstrated to have analgesic effects in animal models of neuropathic pain, anticonvulsant effects in animal models of epilepsy, and anxiolytic effects in animal models of anxiety. Additionally, TCS-1102 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the major advantages of TCS-1102 is its high affinity for the sigma-1 receptor, which makes it a potent and selective ligand for this receptor. This property makes TCS-1102 an ideal tool compound for studying the role of the sigma-1 receptor in various physiological and pathological processes. However, one of the limitations of TCS-1102 is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on TCS-1102. One of the potential applications of TCS-1102 is in the treatment of chronic pain, which is a major clinical problem with limited treatment options. Additionally, TCS-1102 has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the pharmacological properties of TCS-1102 and its potential therapeutic applications.
Conclusion:
In conclusion, TCS-1102 is a novel compound that has shown promising results in preclinical studies for the treatment of various neurological disorders. Its high affinity for the sigma-1 receptor makes it an ideal tool compound for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand the pharmacological properties of TCS-1102 and its potential therapeutic applications.
Synthesis Methods
The synthesis of TCS-1102 involves the reaction of 3,4-dichloroaniline and 4-methoxy-3-methylbenzenesulfonyl chloride with piperazine in the presence of a base. The reaction yields TCS-1102 as a white solid with a purity of more than 99%.
Scientific Research Applications
TCS-1102 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as neuropathic pain, epilepsy, and anxiety. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, neuronal excitability, and cell survival.
properties
Product Name |
1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine |
|---|---|
Molecular Formula |
C18H20Cl2N2O3S |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-13-11-15(4-6-18(13)25-2)26(23,24)22-9-7-21(8-10-22)14-3-5-16(19)17(20)12-14/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
QIIJCFLKWXBBJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)









![1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B272323.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)

